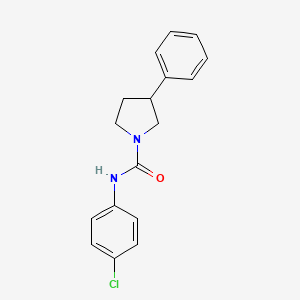
N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Material Development
New aromatic polyamides containing two n-alkylphenylimide units, synthesized through a process involving N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide derivatives, have shown enhanced thermal stability and excellent solubility. These materials, characterized by their glass transition temperatures and amorphous nature, offer potential applications in high-performance polymer development due to their thermal and structural properties (Choi & Jung, 2004).
Photophysical Properties and Redox Behavior
The study of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, including derivatives related to this compound, highlights their potential in the development of new photophysical materials. These compounds exhibit notable redox and absorption properties, along with luminescence, suggesting their utility in applications requiring light-emitting materials (Neve et al., 1999).
Crystal Structure and Molecular Interaction Studies
The crystal structure analysis of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including those with a 4-chlorophenyl group, provides insight into molecular conformation and potential interactions. Such studies are crucial for understanding the molecular basis of material properties and could inform the design of new compounds with specific functionalities (Özer et al., 2009).
Antimicrobial Agent Development
Research into new thiourea derivatives, including those involving this compound analogs, demonstrates significant antimicrobial activity, particularly against biofilm-forming bacteria. Such findings are instrumental in the ongoing search for novel antibacterial agents capable of combating resistant strains and biofilm-associated infections (Limban, Marutescu, & Chifiriuc, 2011).
Mécanisme D'action
Target of Action
It belongs to the class of organic compounds known as benzanilides , which are aromatic compounds containing an anilide group where the carboxamide group is substituted with a benzene ring . These compounds have been found to interact with various receptors and enzymes, contributing to their diverse biological and clinical applications .
Mode of Action
Similar compounds have been shown to interact with their targets, leading to changes in cellular processes
Biochemical Pathways
Compounds of similar structure have been shown to influence various biochemical pathways, leading to diverse downstream effects . More research is needed to identify the specific pathways affected by this compound.
Result of Action
Similar compounds have been shown to have diverse biological activities, suggesting that this compound may also have multiple effects at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other compounds can potentially influence the action of similar compounds .
Propriétés
IUPAC Name |
N-(4-chlorophenyl)-3-phenylpyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-15-6-8-16(9-7-15)19-17(21)20-11-10-14(12-20)13-4-2-1-3-5-13/h1-9,14H,10-12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBKDVBHIMTHOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

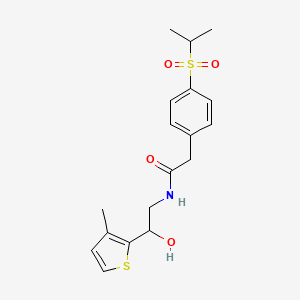
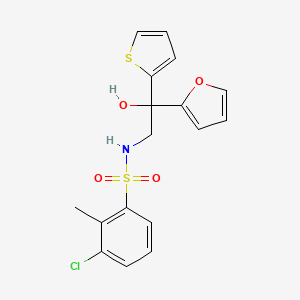
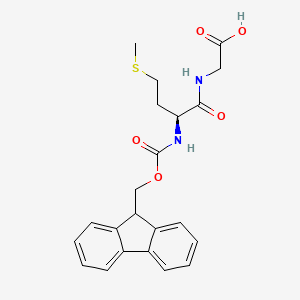
![1'-(2,2-Diphenylacetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2436849.png)
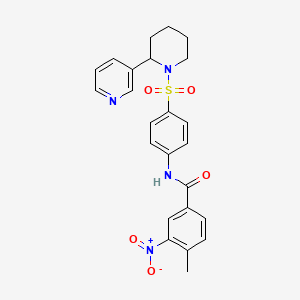
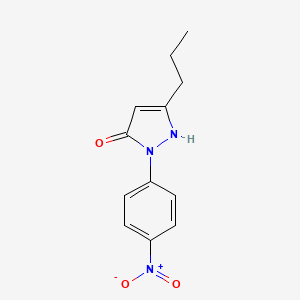

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-3,4-dimethyl-5-nitrobenzene-1-sulfonamide](/img/structure/B2436855.png)

![5-[(4-Ethoxyphenyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B2436860.png)
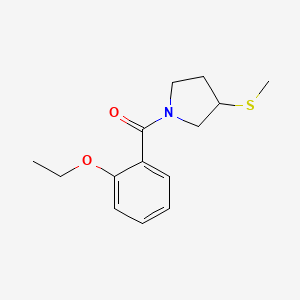
![[(2-Nitrophenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2436862.png)
![6,7-difluoro-1-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2436863.png)
![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride](/img/structure/B2436864.png)